molecular formula C10H13F2NO B1531644 2-(2,2-Difluoropropoxy)-6-methylphenylamine CAS No. 2168672-53-3

2-(2,2-Difluoropropoxy)-6-methylphenylamine

Cat. No.: B1531644
CAS No.: 2168672-53-3
M. Wt: 201.21 g/mol
InChI Key: CNZVTEYIIMYZFR-UHFFFAOYSA-N
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Description

2-(2,2-Difluoropropoxy)-6-methylphenylamine is an aromatic amine derivative featuring a difluoropropoxy substituent at the 2-position and a methyl group at the 6-position of the benzene ring.

Properties

IUPAC Name

2-(2,2-difluoropropoxy)-6-methylaniline
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H13F2NO/c1-7-4-3-5-8(9(7)13)14-6-10(2,11)12/h3-5H,6,13H2,1-2H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CNZVTEYIIMYZFR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C(=CC=C1)OCC(C)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H13F2NO
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

201.21 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-(2,2-Difluoropropoxy)-6-methylphenylamine typically involves the following steps:

    Starting Materials: The synthesis begins with 6-methylphenylamine and 2,2-difluoropropanol.

    Reaction Conditions: The reaction is carried out under basic conditions, often using a base such as sodium hydride or potassium carbonate.

    Reaction Mechanism: The phenylamine undergoes nucleophilic substitution with 2,2-difluoropropanol, resulting in the formation of the desired product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve:

    Large-Scale Reactors: Utilizing large-scale reactors to handle the bulk quantities of starting materials.

    Optimized Reaction Conditions: Optimizing reaction conditions such as temperature, pressure, and reaction time to maximize yield and purity.

    Purification: Employing purification techniques such as distillation or crystallization to isolate the final product.

Chemical Reactions Analysis

Types of Reactions:

    Oxidation: The compound can undergo oxidation reactions, particularly at the methyl group, leading to the formation of corresponding aldehydes or acids.

    Reduction: Reduction reactions can convert the nitro group (if present) to an amine group.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or hydrogen gas in the presence of a catalyst are used.

    Substitution: Nucleophiles such as alkoxides or amines can be employed under basic conditions.

Major Products:

    Oxidation Products: Aldehydes or carboxylic acids.

    Reduction Products: Amines.

    Substitution Products: Various substituted phenylamines.

Scientific Research Applications

Chemistry:

    Catalysis: The compound can be used as a ligand in catalytic reactions, enhancing the efficiency of various chemical transformations.

Biology:

    Enzyme Inhibition: It may act as an inhibitor for certain enzymes, making it useful in biochemical studies.

Medicine:

    Drug Development: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific receptors or enzymes.

Industry:

    Materials Science: It can be used in the synthesis of advanced materials with specific properties, such as polymers or coatings.

Mechanism of Action

Molecular Targets and Pathways: The mechanism of action of 2-(2,2-Difluoropropoxy)-6-methylphenylamine involves its interaction with specific molecular targets, such as enzymes or receptors. The difluoropropoxy group can enhance the compound’s binding affinity and selectivity, leading to its desired biological effects. The pathways involved may include inhibition of enzyme activity or modulation of receptor signaling.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

The following analysis compares 2-(2,2-Difluoropropoxy)-6-methylphenylamine with three structurally related compounds identified in the evidence:

Compound A :
  • Name: 4-(2,6-Difluorophenoxy)-5-methyl-6-(trifluoromethyl)pyrimidin-2-amine
  • Source : EP 4,146,630 B1 (Example 5)
  • Structural Features: Pyrimidine core (vs. benzene in the target compound). Difluorophenoxy group at position 3. Trifluoromethyl and methyl substituents at positions 5 and 4.
  • The trifluoromethyl group enhances lipophilicity compared to the target compound’s methyl group.
  • Synthetic Insight :
    • Synthesized via nucleophilic substitution using DCM as a solvent and triethylamine as a base .
Compound B :
  • Name: (2R)-2-[2-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[[4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]-3-methoxy-3-oxopropane-1-sulfonic acid
  • Source : EP 4,374,877 A2
  • Structural Features :
    • Complex spirocyclic framework with multiple fluorinated and trifluoromethyl groups.
    • Sulfonic acid and carboxamide functionalities.
  • Key Differences :
    • Significantly larger molecular weight (m/z 853.0 [M+H]+) compared to the target compound.
    • The presence of a sulfonic acid group increases water solubility, unlike the hydrophobic target compound.
  • Analytical Data :
    • HPLC retention time: 1.31 minutes (SMD-TFA05 conditions) .
Compound C :
  • Name: 3-[2-[2,3-Difluoro-4-[[10-hydroxy-6-methyl-8-oxo-9-[(4-(trifluoromethyl)-2-[6-(trifluoromethyl)pyrimidin-4-yl]phenyl]carbamoyl]-6,7-diazaspiro[4.5]dec-9-en-7-yl]methyl]phenoxy]ethylamino]pentanedioic acid
  • Source : EP 4,374,877 A2
  • Structural Features :
    • Pentanedioic acid side chain (enhances polarity).
    • Overlap with Compound B in the spirocyclic core.
  • Key Differences: The dicarboxylic acid moiety contrasts with the simple amine group in the target compound.

Research Findings and Implications

  • Fluorination Impact : The difluoropropoxy group in the target compound likely confers metabolic stability similar to Compounds A–C, where fluorination is a common strategy to resist enzymatic degradation .
  • Structural Complexity : Compared to spirocyclic analogs (Compounds B and C), the target compound’s simpler structure may offer advantages in synthetic scalability and cost-effectiveness.
  • Solubility Considerations : The absence of polar groups (e.g., sulfonic acid in Compound B) suggests the target compound may require formulation optimization for bioavailability.

Biological Activity

2-(2,2-Difluoropropoxy)-6-methylphenylamine is a fluorinated aromatic amine that has garnered attention in medicinal chemistry due to its potential biological activities. This compound's structure includes a difluoropropoxy group and a methyl-substituted phenylamine, which may influence its interactions with biological targets. This article reviews the biological activity of this compound, focusing on its mechanisms of action, pharmacological properties, and relevant case studies.

Chemical Structure and Properties

  • Molecular Formula : C11H14F2N
  • Molecular Weight : 201.24 g/mol
  • Structure : The compound features a difluoropropoxy group attached to a 6-methylphenylamine moiety, which is expected to impact its lipophilicity and receptor binding affinity.

The biological activity of this compound can be attributed to several mechanisms:

  • Receptor Binding : Similar compounds have shown the ability to bind with high affinity to various receptors involved in signaling pathways, including those related to cancer and inflammation.
  • Enzyme Inhibition : It may act as an inhibitor of specific enzymes, impacting metabolic pathways relevant to disease states .
  • Cellular Uptake : The presence of fluorine atoms can enhance the compound's metabolic stability and cellular uptake, potentially increasing its efficacy in target tissues.

Biological Activities

The compound has been investigated for several biological activities:

  • Anticancer Activity : Preliminary studies suggest that it may inhibit proliferation in cancer cell lines by modulating key signaling pathways such as PI3K/Akt .
  • Antimicrobial Properties : Similar fluorinated compounds have demonstrated antimicrobial effects against various pathogens, suggesting potential applications in treating infections.
  • Anti-inflammatory Effects : The compound may exhibit anti-inflammatory properties by inhibiting pro-inflammatory cytokines in vitro .

Data Table: Summary of Biological Activities

Biological ActivityMechanism of ActionReferences
AnticancerInhibition of PI3K/Akt pathway
AntimicrobialDisruption of bacterial cell membranes
Anti-inflammatoryInhibition of cytokine production

Case Study 1: Anticancer Efficacy

In a study examining the anticancer properties of related compounds, researchers found that derivatives similar to this compound exhibited significant cytotoxicity against breast cancer cell lines. The mechanism involved the downregulation of the PI3K/Akt signaling pathway, leading to increased apoptosis in malignant cells .

Case Study 2: Antimicrobial Activity

A comparative study assessed the antimicrobial efficacy of various fluorinated amines against Staphylococcus aureus. Results indicated that compounds with similar structures to this compound showed enhanced activity due to their ability to penetrate bacterial membranes more effectively than non-fluorinated analogs.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
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2-(2,2-Difluoropropoxy)-6-methylphenylamine
Reactant of Route 2
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2-(2,2-Difluoropropoxy)-6-methylphenylamine

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